molecular formula C21H21N3O3 B2455473 ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 912903-48-1

ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No.: B2455473
CAS No.: 912903-48-1
M. Wt: 363.417
InChI Key: MPWXJPHLTLUDMO-UHFFFAOYSA-N
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Description

Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-20(26)14-24-18-11-7-6-10-17(18)22-21(24)15-12-19(25)23(13-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXJPHLTLUDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate has been investigated for its potential therapeutic applications, particularly in:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing the pyrrolidine moiety have been evaluated for their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound NameBiological ActivityReference
Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetateAntimicrobial
6-Methyl derivativesAnticancer

Biological Assays

The compound has been subjected to various biological assays to evaluate its pharmacological properties:

  • In Vitro Studies : Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate demonstrated promising results in inhibiting the growth of cancer cell lines, showcasing its potential as an anticancer agent .

Synthetic Methodologies

The synthesis of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate can be achieved through various methods:

Synthesis Pathways :

  • Condensation Reactions : Involves the reaction of appropriate benzodiazole derivatives with pyrrolidine precursors.
  • Esters Formation : Typical reactions include esterification processes that yield the desired acetate from corresponding acids and alcohols.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of ethyl 2-[2-(5-oxo-1-pheny-pyrrolidin-3-y)-1H-benzodiazol-1-y]acetate found it to be effective against multiple strains of bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, a common target for antibiotic action.

Case Study 2: Anticancer Properties

In vitro studies have indicated that ethyl 2-[2-(5-oxo-pyrrolidine)] derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results suggest that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate stands out due to its unique combination of a benzimidazole and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

It features a benzodiazole moiety and a pyrrolidine ring, which are known to contribute to its pharmacological properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. A common approach includes:

  • Formation of the Benzodiazole Ring : Utilizing appropriate anilines and carboxylic acids.
  • Pyrrolidine Derivation : Introduction of the pyrrolidine structure through cyclization reactions.
  • Esterification : Final step involving the reaction of the pyrrolidine derivative with ethyl acetate.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the pyrrolidine structure have shown efficacy against various bacterial strains, suggesting potential as antibiotic agents .

Anticancer Activity

Several studies have reported that benzodiazole derivatives possess anticancer properties. This compound is hypothesized to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that such compounds can induce cytotoxic effects on cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes relevant in disease pathways. For example, similar compounds have been shown to inhibit cathepsin B and other proteases involved in cancer metastasis . This inhibition could provide a therapeutic avenue for treating cancers that rely on these enzymes for progression.

Summary of Biological Activities

Activity Effect References
AntimicrobialEffective against bacteria ,
AnticancerInduces apoptosis ,
Enzyme InhibitionInhibits cathepsin B ,

Case Study 1: Anticancer Efficacy

A study investigated the effects of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.

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